Ethyl 4-bromo-2-hydroxybenzoate

Overview

Description

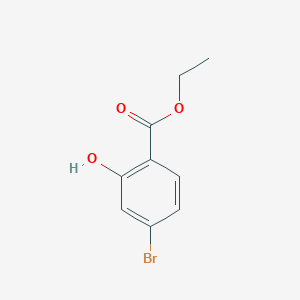

Ethyl 4-Bromo-2-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It is also known as Benzoic acid, 4-bromo-, ethyl ester .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 4th position and a hydroxy group at the 2nd position . The benzene ring is also attached to an ethyl ester group .

Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . These can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound undergoes would depend on the specific conditions and reagents used .

Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 245.071 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl 4-bromo-2-hydroxybenzoate has been utilized in the synthesis of various organic compounds. For instance, it has been used in the synthesis of triazoloquinolines. The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by several steps, led to the synthesis of ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxytriazoloquinoline-3-carboxylate (Pokhodylo & Obushak, 2019).

Crystal Growth and Characterization

This compound has been studied for its potential in crystal growth and characterization. Solanki, Rajesh, and Suthan (2017) grew single crystals of ethyl 4-hydroxybenzoate using a modified vertical Bridgman technique and characterized them using various techniques like X-ray diffraction, Fourier Transform Infrared spectroscopy (FTIR), and thermal analysis (Solanki, Rajesh, & Suthan, 2017).

Thermodynamic Properties

The thermodynamic properties of ethyl hydroxybenzoates, including this compound, have been studied. Ledo et al. (2018) reported the molar enthalpies of formation of ethyl hydroxybenzoates in the gas phase at 298.15 K, derived from experimental techniques like combustion calorimetry and thermogravimetric analysis (Ledo et al., 2018).

Photodegradation Studies

The photodegradation of compounds, including ethyl 4-hydroxybenzoate, has been analyzed. Gmurek et al. (2015) investigated the photochemical degradation of parabens, including ethyl 4-hydroxybenzoate, using ultraviolet C lamps in the presence and absence of hydrogen peroxide (Gmurek et al., 2015).

Kinetics and Metabolism Studies

Research has also been conducted on the kinetics and metabolism of ethyl 4-hydroxybenzoate and related compounds. Studies by Sunderland and Watts (1985) focused on the kinetics of ethanolysis and hydrolysis of methyl and ethyl 4-hydroxybenzoate esters in ethanol-water systems (Sunderland & Watts, 1985). Abbas et al. (2010) investigated the metabolism of parabens, including ethyl 4-hydroxybenzoate, focusing on hydrolysis and glucuronidation reactions in human liver microsomes and plasma (Abbas et al., 2010).

Safety and Hazards

Ethyl 4-Bromo-2-hydroxybenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Ethyl 4-bromo-2-hydroxybenzoate, also known as Ethyl 4-Bromosalicylate, is a derivative of hydroxybenzoates . Hydroxybenzoates are benzoate derivatives substituted by one or more hydroxy groups in any position on the benzene ring . They have been found to interact with a variety of targets, including enzymes and receptors involved in various biochemical pathways .

Mode of Action

It is known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . In these reactions, a nucleophile, an atom that is attracted to a region of positive charge, replaces a group of atoms in a molecule . The specific type of nucleophilic substitution (SN1 or SN2) depends on the structure of the molecule .

Biochemical Pathways

It is known that 4-hydroxybenzoic acid, a related compound, is involved in several catabolic pathways . In these pathways, 4-hydroxybenzoic acid is hydroxylated to form protocatechuate, which is then cleaved or decarboxylated to form other compounds . These reactions are part of the larger metabolic network and can influence various cellular processes .

Pharmacokinetics

The properties of related compounds suggest that this compound may be absorbed and distributed throughout the body, metabolized by enzymes, and excreted .

Result of Action

The compound’s interactions with its targets and its involvement in biochemical pathways suggest that it may influence a variety of cellular processes .

properties

IUPAC Name |

ethyl 4-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHJADUNBHFLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1391367.png)

![3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1391368.png)

![2-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1391373.png)

![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)